![molecular formula C18H23N3O B2502395 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one CAS No. 731815-80-8](/img/no-structure.png)
3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one is a useful research compound. Its molecular formula is C18H23N3O and its molecular weight is 297.402. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
- The compound has been involved in chemical reactions such as the reduction of 6-hydroxyimino derivatives and nitrosation processes, leading to the synthesis of various bicyclic and tricyclic compounds. These reactions are important for the development of new chemical entities with potential applications in various fields, including medicinal chemistry and material science (Bondavalli, Ranise, Schenone, & Lanteri, 1978).
Pharmaceutical Research
- Derivatives of this compound have been synthesized and evaluated for their hypotensive activities, indicating potential applications in the development of new therapeutic agents for cardiovascular diseases (Ranise et al., 1983). Another study also reports the synthesis of similar derivatives with observed effects on heart rate and antiarrhythmic activities (Mariani et al., 1983).
Development of Nicotinic Acetylcholine Receptor Agonists
- Research has also been conducted on the preparation of novel azabicyclic amines derived from this compound for potential use in treating cognitive deficits in schizophrenia, showing significant activity in α7 nicotinic acetylcholine receptor assays (Walker, Acker, Jacobsen, & Wishka, 2008).
Synthesis of Heterocyclic Compounds
- The compound is also used in the synthesis of functionally substituted heteroanalogs of bicyclic compounds, which possess a broad spectrum of useful properties. These synthesized compounds can serve as biologically active substances (Baeva, Fatykhov, Galkin, & Lyapina, 2014).
Antibacterial Research
- In antibacterial research, derivatives of this compound have been prepared and evaluated for their activity against various Gram-negative and Gram-positive organisms. These studies are crucial for the development of new antibacterial agents (Kiely et al., 1991).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-{1,3,3-Trimethyl-6-azabicyclo[32Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one include temperature, pH, and the presence of other molecules in the environment. Specific details about how these factors influence the compound’s action are currently unknown .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade over time .
Dosage Effects in Animal Models
It is known that this compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one' involves the reaction of 1,2-dihydroquinoxaline-2,3-dione with 1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-amine in the presence of a suitable reagent.", "Starting Materials": [ "1,2-dihydroquinoxaline-2,3-dione", "1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-amine" ], "Reaction": [ "To a solution of 1,2-dihydroquinoxaline-2,3-dione (1.0 g, 6.0 mmol) in dry THF (10 mL) under nitrogen, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-amine (1.5 g, 9.0 mmol) and NaH (0.24 g, 6.0 mmol) were added.", "The reaction mixture was stirred at room temperature for 24 h.", "The reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 x 10 mL).", "The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to afford the desired product as a white solid (1.2 g, 80% yield)." ] } | |
CAS No. |
731815-80-8 |
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.402 |
IUPAC Name |
3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C18H23N3O/c1-17(2)8-12-9-18(3,10-17)11-21(12)15-16(22)20-14-7-5-4-6-13(14)19-15/h4-7,12H,8-11H2,1-3H3,(H,20,22) |
InChI Key |
SIHAQNJUPWOXJI-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC(C1)(CN2C3=NC4=CC=CC=C4NC3=O)C)C |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


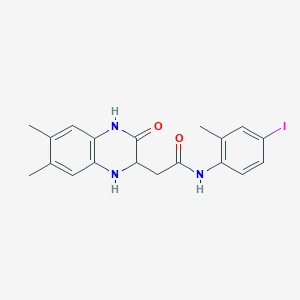
![Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2502314.png)
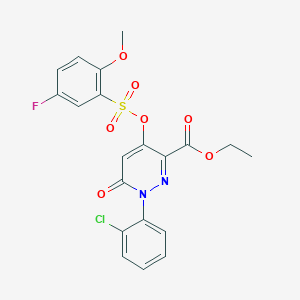
![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate](/img/structure/B2502321.png)
![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)
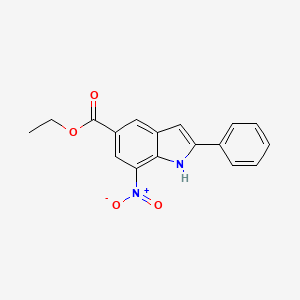
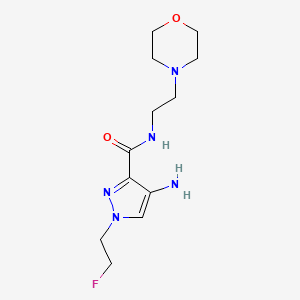
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502329.png)
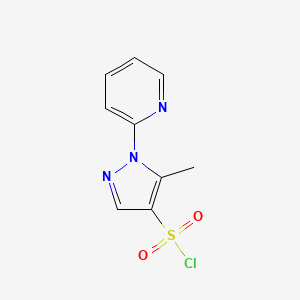
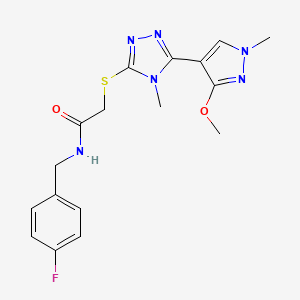
![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)
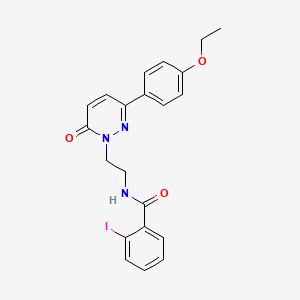
![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)
